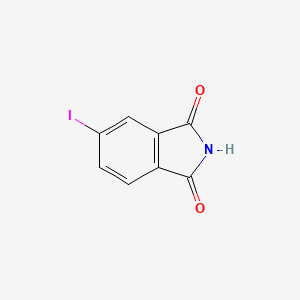

5-Iodoisoindoline-1,3-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4INO2 |

|---|---|

Molecular Weight |

273.03 g/mol |

IUPAC Name |

5-iodoisoindole-1,3-dione |

InChI |

InChI=1S/C8H4INO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12) |

InChI Key |

UOQFQHVMHWWNDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)NC2=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 5 Iodoisoindoline 1,3 Dione

Reactivity Profiles of the Isoindoline-1,3-dione Core

The isoindoline-1,3-dione scaffold, also known as the phthalimide (B116566) system, possesses a distinct reactivity pattern governed by the electronic interplay between the aromatic ring and the dicarbonyl functionality.

Electrophilic and Nucleophilic Sites of the Dione (B5365651) System

The isoindoline-1,3-dione core features both electrophilic and nucleophilic sites, which dictates its reaction pathways. The carbonyl carbons of the dione system are electrophilic in nature, making them susceptible to attack by nucleophiles. Conversely, the carbonyl oxygens exhibit nucleophilic character due to the presence of lone pairs of electrons. researchgate.net This is supported by computational studies, where the electron distribution maps show an electron-poor region around the carbonyl carbons and an electron-rich region around the carbonyl oxygens. researchgate.net

The nitrogen atom of the imide functionality is another key reactive site. The proton attached to the nitrogen is acidic, allowing for deprotonation by a base to form an anion. nih.gov This anion is a potent nucleophile and can readily participate in various substitution reactions, a characteristic that is fundamental to the well-known Gabriel synthesis of primary amines.

Influence of Substituents on Reaction Pathways

The reactivity of the isoindoline-1,3-dione core can be significantly modulated by the presence of substituents on the aromatic ring. Electron-withdrawing groups, such as the iodine atom in 5-Iodoisoindoline-1,3-dione, enhance the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease the electrophilicity of the ring.

Substituents on the nitrogen atom also play a crucial role in directing the reaction pathways. The nature of the N-substituent can influence the acidity of the N-H proton and the nucleophilicity of the resulting anion. nih.gov For instance, N-alkyl substituents can sterically hinder the approach of nucleophiles to the carbonyl carbons, while N-aryl substituents can influence the electronic properties of the entire molecule through resonance effects. The type of pharmacophore introduced into the molecule determines the direction of action of the new derivatives. nih.gov

Specific Reactivity of the Iodine Substituent at C-5

The iodine atom at the C-5 position of the isoindoline-1,3-dione ring introduces a highly reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The carbon-iodine bond is relatively weak and susceptible to cleavage, making it an excellent leaving group in several reaction types. fiveable.me

Cross-Coupling Reactions with Iodinated Isoindoline-1,3-diones (e.g., Sonogashira, Suzuki)

The iodinated aromatic ring of this compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions. These reactions are powerful tools for the construction of complex molecular architectures.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction allows for the direct introduction of an alkynyl group at the C-5 position of the isoindoline-1,3-dione core. The general reaction is typically carried out under mild conditions, often at room temperature, with a base such as an amine to neutralize the hydrogen halide byproduct. wikipedia.org

Table 1: Examples of Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Product |

|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | 5-(Phenylethynyl)isoindoline-1,3-dione |

The Suzuki coupling reaction provides a versatile method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. wikipedia.orgorganic-chemistry.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org In the context of this compound, the Suzuki reaction enables the introduction of a wide range of aryl and vinyl substituents at the C-5 position. The reaction mechanism involves the oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 2: Examples of Suzuki Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product |

|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | 5-Phenylisoindoline-1,3-dione |

Nucleophilic Aromatic Substitution Reactions on the Halogenated Ring

Nucleophilic aromatic substitution (SNA) is another important reaction pathway for this compound. In this reaction, a nucleophile replaces the iodine atom on the aromatic ring. The presence of the electron-withdrawing isoindoline-1,3-dione moiety activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to the electron-withdrawing group. libretexts.org

The mechanism of SNAr reactions typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nature of the dione system helps to stabilize the negative charge in the Meisenheimer complex formed upon nucleophilic attack at the C-5 position.

Radical Reactions Involving the Carbon-Iodine Bond

The carbon-iodine bond in aryl iodides is susceptible to homolytic cleavage, making these compounds suitable precursors for radical reactions. rsc.orgnih.gov The generation of aryl radicals from aryl iodides can be initiated by various methods, including photolysis, thermolysis, or single-electron transfer from a reductant. nih.gov

Once generated, the 5-isoindoline-1,3-dione radical can participate in a variety of transformations, such as hydrogen atom abstraction, addition to multiple bonds, or cyclization reactions. libretexts.org For instance, radical-induced deiodination can occur in the presence of a suitable hydrogen atom donor. acs.org The reactivity of the aryl radical is influenced by the electronic properties of the substituents on the aromatic ring. rsc.org

Table 3: Bond Dissociation Energies (BDEs) Relevant to Radical Reactions

| Bond | BDE (kcal/mol) |

|---|---|

| C-I (in Iodobenzene) | ~65 |

The relatively low bond dissociation energy of the C-I bond compared to the C-H bond in the aromatic ring facilitates the selective generation of the aryl radical at the C-5 position. rsc.org

Reaction Mechanism Elucidation for Transformations of this compound

Understanding the pathways through which this compound undergoes chemical transformations is fundamental to optimizing reaction conditions and designing novel synthetic routes. Mechanistic investigations, employing a combination of spectroscopic, kinetic, and isotopic labeling techniques, are crucial in this endeavor. While comprehensive studies specifically targeting this compound are limited in publicly available literature, the general principles of reactivity for aryl iodides and N-heterocycles provide a framework for postulating its mechanistic behavior, particularly in transition metal-catalyzed cross-coupling reactions.

The direct observation and characterization of transient species are paramount in confirming a proposed reaction mechanism. For transformations involving this compound, particularly in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings, key intermediates would include oxidative addition complexes.

Table 1: Postulated Intermediates in Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Postulated Intermediate | Spectroscopic Signature (Hypothetical) |

| Suzuki Coupling | Pd(II) oxidative addition complex | Changes in 1H and 13C NMR chemical shifts of the aromatic protons and carbons adjacent to the C-I bond. |

| Heck Reaction | π-alkene palladium(II) complex | Upfield shift of alkene proton signals in 1H NMR upon coordination to the palladium center. |

| Sonogashira Coupling | Palladium(II)-alkynyl complex | Appearance of characteristic signals for the metal-bound alkyne in 13C NMR. |

This table is based on established mechanisms for similar aryl iodides and serves as a hypothetical guide for this compound.

Kinetic studies, monitoring the rate of consumption of reactants and formation of products, can provide valuable information about the rate-determining step of a reaction. For many palladium-catalyzed cross-coupling reactions involving aryl iodides, the oxidative addition of the C-I bond to the Pd(0) catalyst is often the rate-limiting step. A kinetic study on the reaction of this compound would likely show a first-order dependence on the concentration of both the aryl iodide and the palladium catalyst, consistent with this mechanistic step.

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction, thereby providing definitive evidence for proposed mechanisms. For instance, in a hypothetical study of the Buchwald-Hartwig amination of this compound, deuterium (B1214612) labeling could be employed to probe the mechanism of C-N bond formation.

If the reaction were to be conducted with a deuterated amine (e.g., R2ND), the position of the deuterium atom in the product or any byproducts could elucidate the proton transfer steps involved in the catalytic cycle. The absence of a primary kinetic isotope effect when using a deuterated amine would suggest that the C-N bond-forming reductive elimination is not the rate-determining step.

Advanced Spectroscopic and Structural Characterization of 5 Iodoisoindoline 1,3 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Iodoisoindoline-1,3-dione is anticipated to exhibit characteristic signals for the aromatic protons and the imide proton. The aromatic region would display a complex splitting pattern due to the presence of three protons on the benzene (B151609) ring. The iodine atom at the 5-position influences the electronic environment of the neighboring protons, leading to predictable shifts in their resonance frequencies. Based on the structure, we would expect to see three distinct aromatic proton signals. The imide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift, typically in the range of 11.0-12.0 ppm, due to its acidic nature and potential for hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct carbon signals are expected. The two carbonyl carbons of the imide ring are expected to resonate at the most downfield region of the spectrum, typically around 167-169 ppm. The six aromatic carbons will appear in the range of approximately 120-145 ppm. The carbon atom directly bonded to the iodine (C-5) will experience a significant upfield shift due to the heavy atom effect of iodine.

To provide a comparative reference, the experimental NMR data for the parent compound, phthalimide (B116566), is presented below.

Interactive Data Table: Experimental NMR Data for Phthalimide

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 11.38 | br s | N-H |

| ¹H | 7.85 | m | Ar-H |

| ¹³C | 169.0 | s | C=O |

| ¹³C | 134.3 | s | Ar-C |

| ¹³C | 132.1 | s | Ar-C |

| ¹³C | 123.5 | s | Ar-CH |

Data obtained from publicly available spectral databases.

For this compound, the introduction of the iodine atom at the 5-position would alter these chemical shifts. The proton and carbon atoms ortho and para to the iodine would be most affected.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C=O | ~167 |

| C-3a, C-7a (quaternary) | ~135-140 |

| C-4 | ~125 |

| C-5 (C-I) | ~95 |

| C-6 | ~140 |

| C-7 | ~128 |

Note: These are estimated values and may differ from experimental results.

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and for determining the spatial relationships between atoms.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal the coupling relationships between adjacent protons. In the aromatic region, cross-peaks would be observed between protons that are on neighboring carbon atoms, aiding in the assignment of the complex splitting patterns.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the definitive assignment of each protonated aromatic carbon by linking the proton and carbon chemical shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the through-space proximity of protons. For a relatively planar and rigid molecule like this compound, NOESY can confirm the spatial relationships between the aromatic protons and the imide proton, further solidifying the structural assignment.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent peaks would be due to the carbonyl (C=O) stretching vibrations of the imide group. Typically, cyclic imides show two distinct C=O stretching bands due to symmetric and asymmetric stretching modes. These are expected in the region of 1700-1800 cm⁻¹. The N-H stretching vibration of the imide would appear as a broad band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will appear in the 1450-1600 cm⁻¹ region. The C-I stretching vibration would be observed at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands for Phthalimide Derivatives

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Imide N-H | Stretching | 3100 - 3300 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Imide C=O | Asymmetric Stretching | ~1770 |

| Imide C=O | Symmetric Stretching | ~1710 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1300 - 1350 |

| C-I | Stretching | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules. In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The exact mass of these ions can be used to confirm the elemental formula (C₈H₄INO₂).

The fragmentation of the molecular ion in the mass spectrometer (MS/MS) would provide valuable structural information. Common fragmentation pathways for phthalimide derivatives involve the loss of small molecules such as CO, CO₂, and HCN. The presence of the iodine atom would also lead to characteristic fragmentation patterns, including the potential loss of an iodine radical or HI.

Interactive Data Table: Predicted ESI-MS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₈H₅INO₂⁺ | 273.9356 |

| [M-H]⁻ | C₈H₃INO₂⁻ | 271.9214 |

| [M-I]⁺ | C₈H₄NO₂⁺ | 146.0237 |

Matrix-assisted laser desorption/ionization-time-of-flight (MALDI-TOF) mass spectrometry is another soft ionization technique that is particularly useful for analyzing a wide range of molecules, including small organic compounds. In a MALDI-TOF experiment, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules.

For this compound, MALDI-TOF MS would be expected to produce a strong signal for the molecular ion [M]⁺ or adducts with matrix or alkali metal ions (e.g., [M+Na]⁺, [M+K]⁺). The high resolution and mass accuracy of TOF analyzers would allow for the precise determination of the molecular weight, further confirming the compound's identity. Due to the soft nature of the ionization, fragmentation is often minimal, resulting in a clean spectrum dominated by the molecular ion peak.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental formula. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm), HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions.

For this compound, the theoretical exact mass is calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). This calculated value serves as a benchmark for experimental measurements. HRMS analysis of this compound would involve ionizing the molecule and measuring the m/z of the resulting molecular ion, [M]⁺ or a protonated species [M+H]⁺. The experimentally determined mass is then compared to the theoretical value. A close match provides definitive confirmation of the compound's elemental formula, C₈H₄INO₂. echemi.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₄INO₂ |

| Calculated Exact Mass | 272.9287 u |

| Typical HRMS Ion | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 273.9360 |

| Typical Mass Accuracy | < 5 ppm |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides insights into the electronic transitions within a molecule and is used to determine its primary optical properties. The absorption of UV or visible light excites electrons from a ground state to a higher energy state.

The UV-Vis spectrum of this compound is dictated by its core chromophore, the phthalimide group, which consists of a benzene ring fused to a dicarboximide ring. This extended π-electron system is responsible for strong absorption in the UV region. Studies on various isoindole-1,3-dione derivatives show that their maximum absorption peaks (λmax) are typically found in the near-ultraviolet (NUV) region, with wavelengths around 229 to 231 nm. acgpubs.org These absorptions are primarily due to π→π* transitions within the aromatic system and the carbonyl groups. The presence of the iodine substituent on the benzene ring may cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) due to its electronic effects on the chromophore.

| Optical Property | Description / Expected Value |

|---|---|

| Chromophore | Phthalimide system |

| Expected λmax | ~230 - 240 nm |

| Electronic Transition Type | π→π* |

| Solvent | Typically measured in solvents like Dichloromethane (CH₂Cl₂) or Acetonitrile |

X-ray Crystallography for Solid-State Structural Determination

While the specific crystal structure of this compound is not publicly available, data from the closely related compound N-Iodophthalimide, where the iodine atom is bonded to the nitrogen instead of the aromatic ring, provides valuable insight. The analysis of N-Iodophthalimide reveals a monoclinic crystal system with the space group P2₁/n. rsc.org This type of detailed structural information is crucial for understanding intermolecular interactions, such as halogen bonding and π–π stacking, which govern the material's solid-state properties. A crystallographic study of this compound would similarly reveal its crystal system, space group, and unit cell dimensions, providing a definitive map of its solid-state architecture.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.7788(6) |

| b (Å) | 14.8817(11) |

| c (Å) | 7.8398(6) |

| β (°) | 115.341(3) |

| Volume (ų) | 819.86(11) |

Advanced Hyphenated Techniques for Complex Mixture Analysis and Purity Assessment

Advanced hyphenated techniques combine a separation method with a detection method, offering enhanced analytical power for complex mixtures. For the analysis and purity assessment of this compound, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a particularly effective method.

In this technique, HPLC first separates the target compound from any impurities, such as unreacted starting materials (e.g., 4-iodophthalic acid) or by-products from the synthesis. The separation is based on the differential partitioning of the components between a stationary phase (the column) and a mobile phase. As each component elutes from the column at a characteristic retention time, it is introduced into the mass spectrometer. The MS detector provides mass information for each separated peak, allowing for positive identification of the main compound and characterization of impurities. This combination of separation and sensitive detection is essential for verifying the purity of the final product and is a standard method for the characterization of isoindoline-1,3-dione derivatives. researchgate.net

| Retention Time (min) | Observed m/z [M+H]⁺ | Identification | Purity (Area %) |

|---|---|---|---|

| 2.5 | 211.0288 | Impurity (e.g., 4-Iodophthalic Acid) | 0.5% |

| 5.8 | 273.9360 | This compound | 99.4% |

| 7.2 | - | Unknown Impurity | 0.1% |

Computational and Theoretical Studies on 5 Iodoisoindoline 1,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. It is often employed to optimize molecular geometry and calculate various parameters that help in predicting a compound's reactivity.

Key electronic properties calculated using DFT for isoindoline-1,3-dione derivatives include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for Isoindoline-1,3-dione Derivatives (Note: This table is based on general findings for the isoindoline-1,3-dione class of compounds, as specific data for 5-Iodoisoindoline-1,3-dione is not readily available in the cited literature.)

| Parameter | Symbol | Typical Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to electron-donating ability; higher energy indicates a better electron donor. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to electron-accepting ability; lower energy indicates a better electron acceptor. |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Ionization Potential | IP | The energy required to remove an electron (approximated as -EHOMO). |

| Electron Affinity | EA | The energy released when an electron is added (approximated as -ELUMO). |

| Chemical Hardness | η | (IP - EA) / 2; measures resistance to change in electron distribution. |

| Electronegativity | χ | (IP + EA) / 2; measures the power to attract electrons. |

This is an interactive data table. You can sort and filter the data as needed.

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on the fundamental laws of quantum mechanics without using experimental data for simplification. These methods are used to analyze the molecular orbitals (MOs) that describe the wave-like behavior of electrons in a molecule.

The analysis of MOs helps in understanding the nature of chemical bonds and the electronic transitions within a molecule. For a conjugated system like this compound, the π molecular orbitals, formed from the interaction of p orbitals on the sp²-hybridized carbon and nitrogen atoms, are particularly important. These delocalized π-electrons are crucial for the compound's aromaticity and its potential as a pharmacophore.

The composition of the HOMO and LUMO can be analyzed to determine which atomic orbitals contribute most to these frontier orbitals. This information is valuable for predicting how the molecule will interact with other species in chemical reactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and stability of molecules and their complexes.

While the isoindoline-1,3-dione ring system is relatively rigid and planar, substituents attached to it can have multiple conformations. MD simulations can be used to explore the conformational landscape of a molecule like this compound, identifying low-energy (stable) conformations.

In the context of drug design, MD simulations are more commonly applied to study the stability of a ligand bound to a protein target. By simulating the protein-ligand complex in a dynamic environment (often including water to mimic biological conditions), researchers can assess the stability of the binding pose obtained from docking studies. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored over the simulation time. A stable RMSD value suggests that the ligand remains securely in the binding pocket, indicating a stable complex.

Understanding how a small molecule like this compound interacts with a biological target, such as an enzyme or receptor, is a cornerstone of medicinal chemistry. Molecular docking is the primary computational tool used for this purpose.

The general principles of protein-ligand interaction for isoindoline-1,3-dione derivatives involve several types of non-covalent interactions:

Hydrogen Bonding: The two carbonyl groups on the isoindoline-1,3-dione ring are excellent hydrogen bond acceptors, frequently interacting with hydrogen bond donor residues (like Tyrosine or Serine) in a protein's active site.

Hydrophobic Interactions: The planar aromatic ring of the isoindoline core is hydrophobic and often engages in interactions with nonpolar amino acid residues. This can include π-π stacking with aromatic residues like Phenylalanine or Tyrosine.

Halogen Bonding: The iodine atom at the 5-position can potentially form halogen bonds, which are specific non-covalent interactions between a halogen atom and a nucleophilic site (like a carbonyl oxygen or an aromatic ring) on the protein.

Molecular docking simulations predict the preferred binding orientation of the ligand within the protein's active site and estimate the binding affinity, often expressed as a docking score or binding free energy. These predictions provide a structural hypothesis for the molecule's biological activity. The "lock-and-key" and "induced fit" models are two major theories explaining these interactions, with computational methods often needing to account for the flexibility of both the ligand and the protein.

Prediction of Reactivity and Selectivity

The prediction of chemical reactivity and selectivity is a major application of computational chemistry. By integrating data from quantum chemical calculations, chemists can forecast how a molecule will behave in a chemical reaction.

For this compound, DFT-derived properties are central to predicting its reactivity.

Electrostatic Potential (ESP) Maps: These maps show the charge distribution on the molecule's surface. Red-colored regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). For isoindoline-1,3-dione derivatives, the carbonyl oxygens typically show a strong negative potential.

Fukui Functions: These are more advanced reactivity indices derived from DFT that can predict the most likely sites for nucleophilic, electrophilic, and radical attacks on a molecule with greater precision than simple orbital analysis.

These computational tools allow for a rational prediction of how this compound might react with different reagents, guiding synthetic efforts and the design of new derivatives.

Frontier Molecular Orbital Theory (HOMO-LUMO Gap Analysis)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. libretexts.orgwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgwikipedia.orgossila.com The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. wikipedia.org A smaller HOMO-LUMO gap generally implies higher reactivity and a greater ease of electronic excitation. wikipedia.orgresearchgate.net

For isoindoline-1,3-dione derivatives, Density Functional Theory (DFT) calculations have been employed to determine their frontier molecular orbitals. In studies of various substituted isoindoline-1,3-diones, the HOMO-LUMO energy gap has been shown to be a key indicator of their reactivity and potential as bioactive molecules. researchgate.net For instance, a smaller energy gap in certain derivatives indicates a higher capacity for electron transfer, which can be correlated with their interaction with biological targets. researchgate.net The carbonyl oxygens of the isoindoline-1,3-dione ring are often associated with the nucleophilic character of the molecule, while substitutions on the nitrogen atom can significantly influence the electron density distribution. researchgate.net

| Computational Parameter | Significance | Typical Values for Related Isoindoline-1,3-diones (eV) |

|---|---|---|

| EHOMO | Electron donating ability | Data not available in search results |

| ELUMO | Electron accepting ability | Data not available in search results |

| ΔE (HOMO-LUMO Gap) | Chemical reactivity and stability | 3.9 - 4.1 researchgate.net |

Transition State Modeling and Reaction Pathway Calculations

Transition state modeling and reaction pathway calculations are computational techniques used to investigate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

These computational methods have been applied to understand the reactivity of the isoindoline-1,3-dione scaffold. For example, DFT calculations have been used to explore the mechanism of coupling reactions involving isoindoline-1,3-dione (phthalimide) and aroyl chlorides. researchgate.net Such studies have shown that the reaction can proceed through a two-step mechanism, with the formation of a C-C bond being the rate-determining step. researchgate.net The calculated activation energy for this step was found to be 53.3 kcal/mol in 1,4-dioxane. researchgate.net

Furthermore, computational studies on cycloaddition reactions, a common transformation for related heterocyclic compounds, have been extensively investigated. mdpi.com These studies help in understanding the regioselectivity and stereoselectivity of such reactions by comparing the activation barriers of different possible reaction pathways. mdpi.com For reactions involving this compound, transition state modeling could be employed to predict its reactivity in various chemical transformations, such as nucleophilic substitution at the iodine-bearing carbon or reactions involving the imide group. The computational modeling of these reaction pathways would provide valuable insights into the feasibility and expected outcomes of synthetic routes involving this compound.

| Reaction Type | Computational Method | Key Findings from Related Systems |

|---|---|---|

| Coupling Reaction | DFT (ωB97X-D) | Two-step mechanism, C-C bond formation is rate-determining. researchgate.net |

| [3+2] Cycloaddition | DFT (B3LYP/GenECP/LanL2DZ/6-311++G(d,p)) | Can proceed through a two-step mechanism. researchgate.net |

Quantitative Structure-Activity Relationships (QSAR) and In Silico Modeling for Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry and materials science. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a specific chemical property. malariaworld.org These models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity. In silico modeling encompasses a broader range of computational techniques, including molecular docking, molecular dynamics simulations, and pharmacophore modeling, which are used to predict and rationalize the interactions of molecules with biological targets or to estimate their physicochemical properties.

The isoindoline-1,3-dione scaffold is a common feature in many biologically active compounds, and as such, has been the subject of numerous QSAR and in silico studies. nih.govsemanticscholar.orgrsc.orgplos.org For example, 3D-QSAR models have been developed for a series of isoquinoline-1,3-dione derivatives to understand the structural requirements for their inhibitory activity against cyclin-dependent kinase 4 (CDK4). plos.org These models, based on Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide contour maps that highlight the regions of the molecule where steric, electrostatic, hydrophobic, and hydrogen bonding interactions are important for activity. plos.org

Similarly, QSAR studies have been conducted on 1,3-dioxoisoindoline-4-aminoquinolines to develop models that can predict their antiplasmodial activity. malariaworld.org In this study, descriptors such as ATSC5i, GATS8p, minHBint3, minHBint5, MLFER_A, and topoShape were found to be important for the antiplasmodial activity of these compounds. malariaworld.org The developed QSAR model was validated and shown to be predictive, robust, and reliable. malariaworld.org

For this compound, QSAR and in silico modeling could be used to predict a wide range of chemical and biological properties. By calculating various molecular descriptors, such as those related to its size, shape, electronic properties, and lipophilicity, it would be possible to develop QSAR models to predict its potential as, for example, an enzyme inhibitor or a material with specific electronic properties. Molecular docking studies could also be performed to investigate its potential binding modes with various biological targets, providing insights for the rational design of new therapeutic agents.

| QSAR/In Silico Method | Application to Isoindoline-1,3-dione Derivatives | Potential Application to this compound |

|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Elucidating structural requirements for CDK4 inhibition. plos.org | Predicting activity against various biological targets. |

| QSAR with Genetic Function Algorithm | Modeling antiplasmodial activity of 1,3-dioxoisoindoline-4-aminoquinolines. malariaworld.org | Predicting biological activities and chemical properties. |

| Molecular Docking | Investigating binding modes with enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov | Predicting binding affinity and interactions with target proteins. |

Applications of 5 Iodoisoindoline 1,3 Dione in Advanced Chemical Synthesis and Materials Science

Building Block in Complex Organic Synthesis

The utility of 5-Iodoisoindoline-1,3-dione as a fundamental building block is well-established, enabling chemists to access intricate molecular structures that would otherwise be difficult to synthesize. Its predictable reactivity and stability make it an ideal starting point for multi-step synthetic sequences.

Precursor for Diverse Heterocyclic Scaffolds

The presence of the iodo group on the isoindoline-1,3-dione framework is pivotal for its role as a precursor to a wide array of heterocyclic compounds. The carbon-iodine bond is susceptible to participation in numerous transition metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.

A powerful strategy involves using the iodo-derivative in iterative cycles of palladium-catalyzed reactions, such as the Sonogashira coupling, followed by an iodocyclization step. nih.gov This methodology allows for the systematic construction of polyheterocyclic compounds (PHCs), where various heterocyclic units like benzofurans, indoles, and isocoumarins can be efficiently linked together under mild conditions. nih.gov The iodine atom acts as a reactive site for the initial coupling, and the subsequent cyclization introduces a new heterocyclic ring, often with another iodine atom that can be used for further elaboration. nih.gov

Specific examples of its application include the synthesis of complex fused heterocyclic systems. For instance, isoindoline-1,3-dione derivatives have been incorporated into larger structures containing imidazopyridine or 1,2,4-triazole (B32235) moieties. nih.govnih.gov The synthesis of imidazopyridines containing the isoindoline-1,3-dione framework has been achieved through multicomponent reactions, highlighting its utility in generating molecular diversity for applications such as drug discovery. nih.gov Similarly, novel isoindoline-1,3-dione derivatives bearing a 1,2,4-triazole group have been synthesized in one-pot procedures, yielding compounds with significant biological activities. nih.gov These examples underscore the role of this compound as a key starting material for accessing complex, functionally rich heterocyclic scaffolds. mdpi.comchim.it

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Iodinated Phthalimide (B116566) Precursors

| Heterocyclic Scaffold | Synthetic Strategy | Key Reaction Type | Reference |

|---|---|---|---|

| Polyheterocyclic Compounds (PHCs) | Iterative Sonogashira coupling and iodocyclization | Palladium-Catalyzed Coupling | nih.gov |

| Imidazopyridine Derivatives | Groebke-Blackburn-Bienaymé three-component reaction | Multicomponent Reaction | nih.gov |

| 1,2,4-Triazole Derivatives | One-pot multi-step synthesis | Cyclization | nih.gov |

| Fused Tricyclic Isoindolinediones | Hexadehydro-Diels–Alder (HDDA) domino reaction | Cycloaddition/Oxidation | scispace.com |

Intermediate in the Synthesis of Specialty Chemicals

Beyond its role in building heterocyclic cores, this compound is a crucial intermediate in the synthesis of various specialty chemicals, particularly those with applications in medicinal chemistry and pharmacology. The phthalimide moiety itself is a recognized pharmacophore present in numerous biologically active compounds. nih.govnih.gov

Derivatives synthesized from this intermediate have shown a wide range of biological activities, including potential as anti-Alzheimer's agents, anticancer therapeutics, and anti-inflammatory drugs. nih.govnih.govnih.gov For example, isoindoline-1,3-dione-based compounds have been designed as inhibitors of the BACE1 enzyme, a key target in Alzheimer's disease research. nih.gov The synthesis of these complex inhibitors often relies on the functionalization of the phthalimide core, a process facilitated by starting with a reactive intermediate like this compound.

Furthermore, transition-metal-catalyzed reactions can transform the phthalimide structure itself. Decarbonylative functionalization, for instance, can convert phthalimides into a variety of polysubstituted amides, which are themselves valuable intermediates in the fine chemicals industry. The ability to use the iodo-substituent to first build a complex molecule and then potentially modify the core structure adds another layer to its versatility as an intermediate.

Role in Catalysis and Reaction Development

The unique electronic and structural features of this compound also allow it to play a significant role in the field of catalysis, both as a component of catalytic systems and as a precursor to catalytic species.

Ligand in Organometallic Catalysis

In organometallic catalysis, the performance of a metal catalyst is heavily influenced by the ligands coordinated to it. sciencedaily.comazom.com The isoindoline-1,3-dione structure can be incorporated into larger, more complex ligand frameworks. The imide nitrogen and carbonyl oxygen atoms can serve as coordination sites for transition metals.

Research has demonstrated that pyridylphthalimide ligands can be used to synthesize ruthenium(II) and iridium(III) complexes. nih.gov In these complexes, the phthalimide moiety engages in hydrogen bonding and coordinates with the metal center, influencing the regioselectivity of C-H activation reactions. nih.gov By starting with this compound, chemists can use the iodine atom as a point of attachment to build sophisticated ligand architectures. Subsequent reactions at the iodine site can tune the steric and electronic properties of the ligand, thereby modulating the activity and selectivity of the final organometallic catalyst. chiba-u.jp

Catalyst or Precursor in Organic Transformations

The iodine atom in this compound is not just a passive handle for coupling reactions; it can be directly involved in catalytic processes. Hypervalent iodine compounds, which feature an iodine atom in a higher oxidation state, are known for their applications as efficient and environmentally benign reagents for chemical transformations, particularly oxidations. umn.edu

While many hypervalent iodine reagents are used in stoichiometric amounts, there is growing interest in developing catalytic versions. nih.gov this compound can serve as a precursor to such catalytic species. A notable application is in the development of heterogeneous catalysts. For example, novel hypercrosslinked polymers bearing iodine functional groups have been synthesized. rsc.org These materials, prepared from iodinated aromatic precursors, can be oxidized to create polymer-supported hypervalent iodine catalysts. These solid-phase catalysts have been successfully used in the oxidation of alcohols to ketones, offering high yields and the significant advantage of being easily recoverable and reusable. rsc.org This approach transforms the initial building block into a robust, recyclable catalyst for important organic transformations.

Table 2: Catalytic Application of an Iodine-Functionalized Polymer

| Substrate | Product | Catalyst | Yield | Reusability | Reference |

|---|---|---|---|---|---|

| 1-Phenylethanol | Acetophenone | Iodinated Hypercrosslinked Polymer | High | Yes (recyclable) | rsc.org |

Development of Advanced Materials

The structural rigidity, thermal stability, and synthetic accessibility of the isoindoline-1,3-dione unit make it an attractive component for advanced functional materials. researchgate.net this compound is a particularly valuable monomer for the synthesis of functional polymers because the iodine atom provides a convenient site for polymerization reactions.

Through transition metal-catalyzed cross-coupling polymerization reactions, such as Suzuki or Sonogashira polycondensation, this compound can be incorporated into polymer backbones. scispace.com This allows for the creation of new polymers with tailored properties. The inclusion of the phthalimide moiety can enhance the thermal stability and mechanical properties of the resulting materials.

A concrete example of this is the synthesis of iodine-functionalized hypercrosslinked polymers. rsc.org These materials are not only useful as catalyst supports but are themselves a class of advanced materials with high surface areas and porous structures. Such polymers have potential applications in gas storage, separation, and sensing. mdpi.com The ability to synthesize functional polymers from a well-defined, reactive monomer like this compound opens the door to a wide range of materials with applications in electronics, biomedical devices, and specialty coatings. nih.gov

Components in Organic Electronic Devices

While direct applications of this compound in organic electronic devices are not extensively documented, the parent isoindoline-1,3-dione and its derivatives have shown significant promise in this field. For instance, conjugated polymers derived from the related isoquinoline-1,3-dione (IQD) structure have been synthesized and investigated as materials for field-effect transistors (FETs). rsc.orgresearchgate.net These polymers exhibit ambipolar charge transport behavior, meaning they can conduct both positive (holes) and negative (electrons) charges. In one study, a polymer based on an IQD-derived acceptor showed hole and electron mobilities of 0.35 cm²/Vs and 0.04 cm²/Vs, respectively. rsc.org

The electron-withdrawing nature of the isoindoline-1,3-dione core makes it a suitable component for creating donor-acceptor type semiconducting materials. Small molecules based on an isoindigo acceptor, a related dione (B5365651) structure, have been successfully used as the active material in organic field-effect transistors (OFETs), achieving hole mobilities up to 7.8 × 10⁻³ cm²/Vs. mdpi.com

The presence of the iodine atom in this compound offers a strategic advantage for creating novel organic electronic materials. The carbon-iodine bond can be readily functionalized through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the straightforward synthesis of extended π-conjugated systems by linking the isoindoline-1,3-dione core to other aromatic or electron-rich units. Such modifications are crucial for tuning the energy levels (HOMO/LUMO) and band gap of the material, which in turn dictates its performance in electronic devices like OFETs and organic photovoltaics (OPVs).

Application in Photopolymerization and Optical Sensing

The application of isoindoline-1,3-dione derivatives extends to the field of photopolymerization. A closely related structure, indane-1,3-dione, is recognized as a versatile building block for compounds used in photopolymerization and optical sensing. mdpi.comnih.gov Derivatives of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione have been successfully employed as photoinitiators for both free radical and cationic polymerization under visible light from various LED sources. rsc.org These systems are effective for curing acrylates and epoxides, demonstrating the potential of the broader isoquinoline-dione family in this area. rsc.org

A photoinitiator is a molecule that, upon absorption of light, generates reactive species (radicals or cations) that initiate a polymerization reaction. sigmaaldrich.com The efficiency of a photoinitiator is dependent on its ability to absorb light at the emission wavelength of the light source. sigmaaldrich.com While specific studies on this compound as a photoinitiator are limited, its aromatic structure suggests it will absorb in the UV or visible region. The heavy iodine atom could potentially influence the excited state properties of the molecule, such as promoting intersystem crossing to the triplet state, which can be beneficial for certain types of photoinitiation processes.

Furthermore, the reactive iodine handle allows for the incorporation of the isoindoline-1,3-dione chromophore into larger molecular systems designed for optical sensing. For example, it could be coupled to ion-binding moieties like crown ethers to create sensors that exhibit a change in their optical properties upon binding to specific metal cations. mdpi.com

Materials for Non-Linear Optics (NLO)

Organic molecules with high non-linear optical (NLO) properties are of great interest for applications in telecommunications, optical data storage, and information processing. acgpubs.orgresearchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Isoindoline-1,3-dione and its derivatives are considered promising candidates for NLO materials. acgpubs.orgresearchgate.net This potential stems from the presence of delocalized π-electrons within their structure, which can be easily polarized by an external electric field, a key requirement for NLO activity. acgpubs.orgresearchgate.net

Theoretical studies have been conducted to evaluate the NLO properties of molecules incorporating the isoindoline-1,3-dione scaffold. One such study investigated a conjugate of isoindoline-1,3-dione and fullerene, showing that the molecule possesses a good propensity for NLO activity due to efficient intramolecular charge transfer. researchgate.net The key to high NLO performance in many organic materials is a donor-acceptor structure that facilitates this charge transfer upon excitation.

The this compound molecule can serve as a precursor to such NLO-active materials. The electron-withdrawing dione core can act as the acceptor part of the molecule. The iodine atom provides a convenient point to attach various electron-donating groups through cross-coupling reactions. By systematically varying the nature of the donor group, it is possible to tailor the intramolecular charge transfer characteristics and optimize the NLO response of the resulting molecule.

Integration into Dyes, Colorants, and Polymer Additives

The isoindoline-1,3-dione framework is a core component of various synthetic dyes and pigments. researchgate.netresearchgate.net Its derivatives are noted for their use as colorants and polymer additives. researchgate.netresearchgate.netresearchgate.net A prominent example is the use of 5-aminoisoindoline-1,3-dione as a key intermediate in the synthesis of C.I. Pigment Yellow 167. In this process, the amino group at the 5-position is diazotized and coupled with another component to form the final azo pigment.

This example highlights the importance of functionalization at the 5-position of the isoindoline-1,3-dione ring for the creation of colorants. This compound serves as a versatile precursor for a wide array of dyes and pigments. The iodo group can be substituted by various other functionalities through nucleophilic substitution or transition-metal-catalyzed reactions. For example, it can be converted to amino, hydroxyl, or cyano groups, each of which can act as a powerful auxochrome, a group that modifies the color of a chromophore. This synthetic flexibility allows for the creation of a diverse palette of colors based on the isoindoline-1,3-dione core.

The resulting colored compounds can be used not only as standalone dyes but also as additives to impart color and other functionalities to polymers. The stability of the isoindoline-1,3-dione ring system is an advantageous property for such applications, ensuring the longevity of the color in the final product.

Future Prospects for Novel Materials and Synthetic Methodologies based on this compound

The true potential of this compound lies in its role as a versatile building block for the synthesis of novel and complex functional materials. The presence of the carbon-iodine bond is the key to its synthetic utility, as it is one of the most reactive carbon-halogen bonds for forming new carbon-carbon and carbon-heteroatom bonds.

Future research will likely focus on exploiting this reactivity to create a new generation of materials with tailored properties. In the realm of materials science , this could include:

Novel Conjugated Polymers: Expanding on the work done with related isoquinoline-diones, this compound can be used as a monomer in polymerization reactions. Techniques like Suzuki and Stille coupling can be employed to create well-defined polymers with alternating donor and acceptor units, leading to materials with optimized charge transport properties for next-generation organic electronics.

Advanced Dyes and Functional Pigments: Moving beyond simple colorants, the iodo-functionalization allows for the attachment of groups that impart additional properties such as fluorescence, thermochromism, or photochromism. This could lead to "smart" pigments for use in sensors, security inks, and dynamic coatings.

Hybrid Organic-Inorganic Materials: The iodo-group can be used to anchor the isoindoline-1,3-dione unit to inorganic surfaces or nanoparticles, creating hybrid materials that combine the processability of organic molecules with the unique properties of inorganic materials.

From the perspective of synthetic methodologies , this compound can be a valuable tool for:

Combinatorial Chemistry: The reliability of cross-coupling reactions on the iodo-substituted ring allows for the rapid synthesis of large libraries of isoindoline-1,3-dione derivatives. This is particularly useful in drug discovery and materials screening, where a large number of compounds need to be synthesized and tested to find those with the desired properties.

Development of New Reaction Pathways: The unique electronic environment of the isoindoline-1,3-dione ring system may lead to new and unexpected reactivity at the C-I bond, paving the way for the development of novel synthetic transformations.

Q & A

Q. What are the foundational methodologies for synthesizing 5-Iodoisoindoline-1,3-dione, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or transition-metal-catalyzed iodination of isoindoline-1,3-dione precursors. Key variables to optimize include temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or DMSO for polar intermediates), and stoichiometry of iodinating agents (e.g., N-iodosuccinimide). Factorial design experiments can systematically evaluate interactions between variables, such as time, catalyst loading, and reagent ratios, to maximize yield . Characterization via H/C NMR and HPLC-MS is critical to confirm structural integrity and purity .

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

Prioritize spectroscopic techniques (e.g., FT-IR for carbonyl and C-I bond analysis) and chromatographic methods (HPLC with UV detection at 254 nm for purity assessment). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can elucidate thermal stability and melting points. Computational modeling (DFT calculations) may predict electronic properties, guiding experimental validation of reactivity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use fume hoods to minimize inhalation risks, and employ PPE (gloves, goggles) to prevent skin/eye contact. Emergency measures include rinsing exposed areas with water for 15+ minutes and consulting safety data sheets (SDS) for toxicity data. Store the compound in airtight, light-resistant containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can theoretical frameworks guide mechanistic studies of this compound in catalytic or biological systems?

Align hypotheses with established theories, such as frontier molecular orbital (FMO) theory for reaction mechanisms or structure-activity relationship (SAR) models for biological activity. For example, DFT calculations can map electron density distributions to explain regioselectivity in cross-coupling reactions. Experimental validation might involve kinetic studies or isotopic labeling to track reaction pathways .

Q. What strategies resolve contradictions in published data on the compound’s reactivity or biological efficacy?

Conduct systematic reviews to identify methodological disparities (e.g., solvent effects, assay protocols). Replicate studies under controlled conditions, using standardized reagents and validated analytical methods. Meta-analyses can quantify heterogeneity across datasets, while sensitivity analyses may isolate confounding variables (e.g., impurities in commercial samples) .

Q. How should researchers design multi-parametric studies to explore the compound’s applications in drug discovery or materials science?

Employ a hybrid approach:

- Screening phase : High-throughput assays (e.g., enzyme inhibition, solubility screens) to identify promising applications.

- Optimization phase : Response surface methodology (RSM) to refine variables like pH, temperature, and co-solvent ratios.

- Validation phase : Comparative studies against reference compounds (e.g., unsubstituted isoindoline-diones) to benchmark performance .

Q. What gaps exist in the current literature on this compound, and how can they be addressed methodologically?

Limited data on its pharmacokinetics, metabolic pathways, and long-term stability under ambient conditions are notable gaps. Address these via:

- In vitro metabolic assays : Liver microsome models to identify metabolites.

- Accelerated stability studies : Stress testing under varied humidity/temperature.

- Collaborative studies : Share raw datasets via open-access platforms to enable cross-lab validation .

Methodological Considerations

Q. How can researchers ensure reproducibility when documenting experiments involving this compound?

Adhere to the ICMJE guidelines for chemical documentation:

Q. What statistical approaches are appropriate for analyzing dose-response or structure-property relationships?

Use nonlinear regression models (e.g., Hill equation for IC determination) and multivariate analyses (PCA or PLS regression) to correlate structural descriptors (e.g., logP, polar surface area) with observed properties. Bootstrap resampling can assess confidence intervals for small datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.